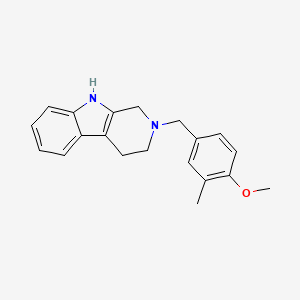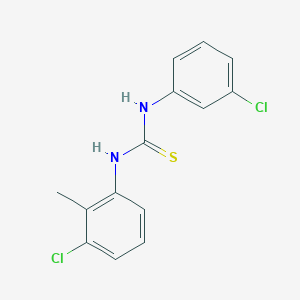![molecular formula C14H20ClNO B5870346 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. In
作用机制
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the kappa opioid receptor has been implicated in the regulation of pain, stress, and addiction. 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine blocks the binding of endogenous kappa opioid receptor agonists, such as dynorphin, to the receptor, thereby reducing its activity.
Biochemical and Physiological Effects
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can reduce stress-induced corticotropin-releasing hormone (CRH) release in the hypothalamus, as well as decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis. It has also been shown to reduce the aversive effects of stress and anxiety, as well as decrease drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine has several advantages for use in lab experiments. It is a highly selective antagonist of the kappa opioid receptor, which allows for specific targeting of this receptor without affecting other opioid receptors. It has also been shown to have a long duration of action, which allows for sustained effects in animal models. However, one limitation of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine. One area of interest is its potential therapeutic applications in the treatment of pain, stress, and addiction. Further studies are needed to determine the efficacy and safety of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine in human subjects. Another area of interest is the development of more potent and selective kappa opioid receptor antagonists that can be used as research tools to further elucidate the role of this receptor in physiological processes. Additionally, studies are needed to investigate the potential interactions between 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine and other drugs or compounds, as well as its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine involves several steps, including the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine. The final product is purified through a series of chromatographic techniques to obtain a high-purity compound suitable for scientific research.
科学研究应用
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications in the treatment of pain, stress, and addiction. It has been shown to selectively block the kappa opioid receptor, which is involved in the regulation of these physiological processes. Studies have demonstrated that 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine can reduce the aversive effects of stress and anxiety, as well as decrease drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-11-9-13(15)10-12(2)14(11)17-8-7-16-5-3-4-6-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVWNOZKMHUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)

![N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5870287.png)

![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)

![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)

![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)